molecular formula C17H18ClF2NO B4172034 N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide

Cat. No.: B4172034
M. Wt: 325.8 g/mol
InChI Key: YKMQTPDOXVKKMY-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide is an organic compound that features a unique structure combining an adamantyl group with a chlorinated and fluorinated benzamide

Properties

IUPAC Name

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF2NO/c18-13-2-1-12(14(19)15(13)20)16(22)21-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQTPDOXVKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=C(C=C4)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide typically involves the reaction of 1-adamantylamine with 4-chloro-2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the adamantyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.

    Materials Science: The compound’s adamantyl group imparts rigidity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The chlorinated and fluorinated benzamide moiety can interact with various biological pathways, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-1-adamantyl-4-chlorobenzamide
  • N-1-adamantyl-2,3-difluorobenzamide
  • N-1-adamantyl-4-fluoro-2,3-dichlorobenzamide

Uniqueness

N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide is unique due to the combination of its adamantyl group with both chlorine and fluorine substituents on the benzamide ring. This unique structure imparts specific chemical and physical properties, such as increased stability and reactivity, which are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide
Reactant of Route 2
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N-(1-adamantyl)-4-chloro-2,3-difluorobenzamide

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